Prop-2-en-1-yl 3-iodoprop-2-enoate
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Overview
Description
Prop-2-en-1-yl 3-iodoprop-2-enoate is an organic compound characterized by the presence of an iodine atom attached to a prop-2-en-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Prop-2-en-1-yl 3-iodoprop-2-enoate typically involves the reaction of prop-2-en-1-ol with iodine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as dichloromethane and a base like potassium carbonate to facilitate the reaction. The process is carried out under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the reaction efficiency. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality and minimizes the risk of side reactions .
Chemical Reactions Analysis
Types of Reactions
Prop-2-en-1-yl 3-iodoprop-2-enoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the iodine atom to a hydrogen atom, resulting in the formation of prop-2-en-1-yl prop-2-enoate.
Substitution: The iodine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out under mild to moderate conditions to prevent decomposition of the compound .
Major Products Formed
The major products formed from these reactions include various substituted prop-2-en-1-yl esters, aldehydes, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Prop-2-en-1-yl 3-iodoprop-2-enoate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and coatings with enhanced properties.
Mechanism of Action
The mechanism of action of Prop-2-en-1-yl 3-iodoprop-2-enoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of these targets, modulating various biochemical pathways. The presence of the iodine atom plays a crucial role in its reactivity and binding affinity to the molecular targets .
Comparison with Similar Compounds
Similar Compounds
Prop-2-en-1-ol: A related compound with similar structural features but lacking the iodine atom.
Prop-2-yn-1-yl 3-iodoprop-2-enoate: Another similar compound with an alkyne group instead of an alkene group.
3-Iodo-oct-2-en-1-ol: A compound with a longer carbon chain and similar iodine substitution.
Uniqueness
The presence of the iodine atom enhances its ability to participate in various chemical reactions and interact with biological targets, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
652975-98-9 |
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Molecular Formula |
C6H7IO2 |
Molecular Weight |
238.02 g/mol |
IUPAC Name |
prop-2-enyl 3-iodoprop-2-enoate |
InChI |
InChI=1S/C6H7IO2/c1-2-5-9-6(8)3-4-7/h2-4H,1,5H2 |
InChI Key |
WGGRCAMYVSPHHU-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC(=O)C=CI |
Origin of Product |
United States |
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